molecular formula C27H22Cl2N4O B1682490 Tipifarnib S enantiomer

Tipifarnib S enantiomer

Katalognummer: B1682490
Molekulargewicht: 489.4 g/mol
InChI-Schlüssel: PLHJCIYEEKOWNM-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(S)-amino-(4-chlorophenyl)-(3-methyl-4-imidazolyl)methyl]-4-(3-chlorophenyl)-1-methyl-2-quinolinone is a diarylheptanoid.

Biochemische Analyse

Biochemical Properties

Tipifarnib S enantiomer interacts with the enzyme farnesyltransferase (FTase) . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes . Although all RAS isoforms are FTase substrates, only HRAS is exclusively dependent upon farnesylation .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . For instance, in head and neck squamous cell carcinoma (HNSCC), Tipifarnib treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of farnesyltransferase (FTase), which leads to the displacement of both mutant and wild-type HRAS from membranes . This results in the reduction of MAPK pathway signaling, inhibition of proliferation, and induction of apoptosis .

Temporal Effects in Laboratory Settings

It has been shown that Tipifarnib treatment can lead to marked cytotoxicity in vitro and tumor regression in vivo .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown that Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested .

Metabolic Pathways

The metabolic pathways that this compound is involved in are related to the inhibition of farnesyltransferase (FTase) . This leads to the displacement of both mutant and wild-type HRAS from membranes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Subcellular Localization

The subcellular localization of this compound is related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Biologische Aktivität

Tipifarnib S enantiomer is a stereoisomer of the farnesyltransferase inhibitor tipifarnib, primarily recognized for its role in cancer therapy. This compound selectively inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of proteins, particularly those involved in oncogenic signaling pathways. The S enantiomer exhibits an IC50 value of 0.6 nM, indicating significant potency in inhibiting FTase activity, although it is less active compared to its R counterpart .

Farnesylation Inhibition

The primary mechanism through which this compound exerts its biological activity involves the competitive inhibition of farnesyltransferase. By binding to the enzyme's active site, it prevents the addition of farnesyl groups to target proteins, disrupting their localization and function within the cell. This inhibition is particularly relevant for RAS proteins, which are frequently mutated in various cancers .

Induction of Apoptosis and Inhibition of Angiogenesis

In addition to inhibiting farnesylation, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cell lines. This dual action contributes to its potential effectiveness against tumors harboring HRAS mutations, making it a candidate for targeted therapies.

Efficacy Against Cancer

Preclinical studies have demonstrated that this compound exhibits significant anti-cancer activity, particularly against HRAS-dependent tumors. Its ability to induce apoptosis and inhibit angiogenesis is supported by various experimental models .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound undergoes metabolism primarily through cytochrome P450 enzymes, influencing its therapeutic window and efficacy. Understanding its pharmacokinetics is crucial for optimizing dosing regimens in clinical applications .

Case Studies

  • HRAS Mutant Tumors : In vitro studies using cell lines with HRAS mutations showed a marked decrease in cell viability upon treatment with this compound, supporting its use in targeted cancer therapies.
  • Chagas Disease : Modifications of tipifarnib have been explored for treating Chagas disease by targeting Trypanosoma cruzi. While the S enantiomer itself is less potent against this parasite compared to other analogs, it highlights the versatility of farnesyltransferase inhibitors beyond oncology .

Comparative Analysis with Other Compounds

Compound NameStructure SimilarityMechanism of ActionUnique Features
TipifarnibYesFarnesyltransferase inhibitionFirst selective inhibitor studied
LonafarnibYesFarnesyltransferase inhibitionApproved for specific indications
ZSTK474YesFarnesyltransferase inhibitionDual action as PI3K inhibitor
R115777YesFarnesyltransferase inhibitionEarly clinical development

This compound stands out due to its specific stereochemistry and high potency against HRAS-dependent tumors compared to other inhibitors listed above .

Eigenschaften

IUPAC Name

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCIYEEKOWNM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipifarnib S enantiomer
Reactant of Route 2
Tipifarnib S enantiomer
Reactant of Route 3
Reactant of Route 3
Tipifarnib S enantiomer
Reactant of Route 4
Reactant of Route 4
Tipifarnib S enantiomer
Reactant of Route 5
Reactant of Route 5
Tipifarnib S enantiomer
Reactant of Route 6
Reactant of Route 6
Tipifarnib S enantiomer

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.